molecular formula C9H13NO2 B8765942 3-Ethoxymethoxyphenylamine CAS No. 500354-21-2

3-Ethoxymethoxyphenylamine

Cat. No. B8765942
Key on ui cas rn: 500354-21-2
M. Wt: 167.20 g/mol
InChI Key: KRZHXLAWBIIQLL-UHFFFAOYSA-N
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Patent
US07128764B2

Procedure details

12 g (274.9 mmol) of a dispersion of sodium hydride (55% in oil) was added portionwise at 0° C. to a solution of 20.0 g (183.3 mmol) of 3-aminophenol in 450 mL of dried acetonitrile. The mixture was then allowed to agitate at 0° C. for 3 hours. A solution of 25 g (210.8 mmol) of chloromethyl ethyl ether in 30 mL of acetonitrile was added dropwise, and the mixture was allowed to agitate overnight at room temperature. The reaction mixture was then filtered and the filter cake was washed with a small amount of acetone and the filtrate was evaporated. This gave 32.3 g of 3-ethoxymethoxyphenylamine. The resulting product was used in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH2:3][C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1.[CH2:11]([O:13][CH2:14]Cl)[CH3:12]>C(#N)C>[CH2:11]([O:13][CH2:14][O:10][C:6]1[CH:5]=[C:4]([NH2:3])[CH:9]=[CH:8][CH:7]=1)[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 g
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C(C)OCCl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to agitate at 0° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to agitate overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
WASH
Type
WASH
Details
the filter cake was washed with a small amount of acetone
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The resulting product was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)OCOC=1C=C(C=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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